N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride
CAS No.: 2138157-05-6
Cat. No.: VC6928342
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138157-05-6 |
|---|---|
| Molecular Formula | C9H15ClN2O2S |
| Molecular Weight | 250.74 |
| IUPAC Name | N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H |
| Standard InChI Key | ZWIUPNGELQLHCT-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride belongs to the aryl sulfonamide class, characterized by a methanesulfonamide (–SO₂NH–) group linked to a methyl-substituted phenyl ring. The aminomethyl (–CH₂NH₂) substituent at the phenyl ring’s para position introduces both basicity and hydrogen-bonding potential, which may influence its pharmacokinetic and pharmacodynamic properties . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in biological systems .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅ClN₂O₂S | |
| Molecular Weight | 250.75 g/mol | |
| CAS Number | 2138157-05-6 | |
| Appearance | Powder | |
| Melting Point | 201–203°C | |
| Purity | ≥95% | |
| Storage Conditions | Room temperature |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride are publicly disclosed, analogous methods for related sulfonamides suggest a multi-step process involving:
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Amine Protection and Sulfonylation: Reaction of 3-(aminomethyl)aniline with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide intermediate.
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N-Methylation: Introduction of the methyl group via alkylating agents such as methyl iodide.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A patent detailing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) provides indirect insights into optimizing such reactions, emphasizing cost-effective reagents and avoiding Boc (tert-butoxycarbonyl) protection strategies . For instance, the use of methacrylic anhydride instead of Boc-protected intermediates reduced raw material costs by 66% in comparative studies .
Process Optimization
Key considerations for scaling production include:
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Temperature Control: Maintaining reactions at 0–5°C during exothermic steps to prevent byproduct formation .
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Solvent Selection: Polar aprotic solvents like tetrahydrofuran (THF) or toluene improve yield during sulfonylation .
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Purification: Liquid-liquid extraction and recrystallization ensure high purity, as evidenced by nuclear magnetic resonance (NMR) data in patent examples .
Biological Applications and Research Findings
Anti-Inflammatory Activity
Sulfonamides are known to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Molecular docking simulations predict that the aminomethylphenyl group enhances binding affinity to COX-2’s hydrophobic pocket, potentially reducing prostaglandin synthesis.
Neuroprotective Effects
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE |
| H315: Skin irritation | Wear gloves and lab coat |
| H319: Eye irritation | Use safety goggles |
Comparison with Structural Analogs
Sulfonamide Derivatives
Unlike simpler sulfonamides (e.g., sulfamethoxazole), N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride’s aromatic aminomethyl group enhances its binding versatility, enabling interactions with both hydrophobic and polar residues in enzyme active sites. This structural nuance may explain its broader therapeutic potential compared to traditional antibacterial sulfonamides.
Cationic Amphiphilic Drugs (CADs)
The compound shares features with CADs like amitriptyline, which accumulate in lysosomes. Its protonatable amine group could facilitate lysosomotropism, a property exploitable for drug delivery but potentially linked to phospholipidosis.
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